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Compound of Interest

Compound Name: Iopromide-d3

Cat. No.: B564850 Get Quote

An In-depth Technical Guide to Iopromide-d3
For Researchers, Scientists, and Drug Development Professionals

Introduction
Iopromide-d3 is the deuterated analog of Iopromide, a widely used, non-ionic, tri-iodinated

contrast agent for radiological imaging. The incorporation of three deuterium atoms into the

methoxyacetyl group provides a stable isotopic label, making Iopromide-d3 an invaluable tool

in analytical and research settings. Its primary application is as an internal standard for the

highly accurate quantification of Iopromide in biological matrices and environmental samples

using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive overview of Iopromide-d3, its chemical structure,

properties, and its critical role in quantitative analysis. A detailed, representative experimental

protocol for its use in a bioanalytical method is also presented.

Chemical Identity and Structure
Iopromide-d3 is structurally identical to Iopromide, with the exception of three hydrogen atoms

on the methoxy group being replaced by deuterium atoms.

Chemical Structure of Iopromide-d3:
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Caption: The chemical structure of Iopromide, where R = CD3 for Iopromide-d3.

The IUPAC name for Iopromide-d3 is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-

methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide.

Physicochemical and Quantitative Data
The key physicochemical properties of Iopromide-d3 are summarized in the table below,

alongside those of its non-deuterated counterpart, Iopromide, for comparison.

Property Iopromide-d3 Iopromide

Molecular Formula C₁₈H₂₁D₃I₃N₃O₈ C₁₈H₂₄I₃N₃O₈

Molecular Weight 794.13 g/mol 791.11 g/mol

Monoisotopic Mass 793.8886 Da 790.8697 Da

CAS Number 1189947-73-6 73334-07-3

Isotopic Purity Typically >98% N/A

Appearance White to off-white solid White to off-white solid

Solubility
Soluble in water, DMSO, and

methanol
Water soluble

Applications in Research and Drug Development
The primary and most critical application of Iopromide-d3 is as an internal standard in

quantitative bioanalysis. Deuterated standards are considered the "gold standard" for LC-
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MS/MS assays due to their ability to accurately correct for variations during sample processing

and analysis.

Key Applications:

Pharmacokinetic (PK) Studies: Accurate quantification of Iopromide in plasma, urine, and

other biological fluids is essential for determining its absorption, distribution, metabolism, and

excretion (ADME) profile. Iopromide-d3 enables precise PK measurements.

Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent

administered in a controlled setting, the methodology is applicable.

Environmental Monitoring: Iopromide is a known environmental contaminant due to its high

usage and persistence. Iopromide-d3 is used to accurately quantify its presence in water

and soil samples.

Metabolic Studies: The parent drug, Iopromide, is largely excreted unchanged. However, in

studies investigating potential minor metabolic pathways, Iopromide-d3 can be used to

distinguish the parent drug from any potential metabolites.

The logical workflow for the use of Iopromide-d3 as an internal standard in a quantitative LC-

MS/MS analysis is depicted below.
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Sample Preparation

LC-MS/MS Analysis

Data Processing and Quantification

Biological Sample (e.g., Plasma, Urine)

Spike with Iopromide-d3 (Internal Standard)

Sample Extraction (e.g., Protein Precipitation, LLE, SPE)

Inject Extract onto LC Column

Prepared Sample

Chromatographic Separation (Analyte and IS co-elute)

Mass Spectrometric Detection (MRM Mode)

Integrate Peak Areas (Analyte and IS)

Calculate Peak Area Ratio (Analyte/IS)

Quantify Analyte Concentration using Calibration Curve

Result

Final Concentration

Click to download full resolution via product page

Caption: Workflow for Quantitative Analysis using Iopromide-d3.
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Experimental Protocols
While a specific validated method for Iopromide using Iopromide-d3 is not publicly available, a

representative bioanalytical method based on standard practices for small molecules in plasma

is detailed below. This protocol is intended as a template and would require optimization and

validation according to regulatory guidelines (e.g., FDA, EMA).

Preparation of Stock Solutions, Calibration Standards,
and Quality Controls

Stock Solutions (1 mg/mL):

Accurately weigh approximately 10 mg of Iopromide and Iopromide-d3 into separate

volumetric flasks.

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

Working Solutions:

Prepare intermediate stock solutions of Iopromide in methanol:water (50:50, v/v) by serial

dilution from the 1 mg/mL stock.

Prepare an Iopromide-d3 internal standard (IS) working solution at a concentration of 100

ng/mL in methanol:water (50:50, v/v).

Calibration Standards (CS) and Quality Controls (QC):

Spike blank human plasma with the Iopromide working solutions to achieve final

concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).

Separately prepare QC samples in blank plasma at low, medium, and high concentrations

(e.g., 3, 75, 750 ng/mL).

Sample Preparation (Protein Precipitation)
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working

solution (100 ng/mL Iopromide-d3).
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Vortex briefly.

Add 200 µL of cold acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean 96-well plate or autosampler vials.

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that would require optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Condition

LC System
High-performance or ultra-high-performance

liquid chromatography system

Column
C18 reverse-phase column (e.g., 50 x 2.1 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
Start at 5% B, ramp to 95% B over 3 minutes,

hold for 1 minute, return to initial conditions

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometer Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

MRM Transitions

Iopromide: [M+H]⁺ → Product Ion (To be

determined by infusion) Iopromide-d3: [M+H]⁺

→ Product Ion (To be determined by infusion)

Ion Source Parameters
Optimized for maximum signal (e.g., Capillary

voltage, gas flows, temperature)

Synthesis of Iopromide-d3
A detailed, publicly available synthesis protocol for Iopromide-d3 is not readily found.

However, its synthesis would follow the established routes for Iopromide, with the introduction

of the deuterated methoxy group at the appropriate step. This would typically involve using a

deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-

amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for Iopromide

involves multiple steps, including iodination, amidation, and acylation.
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Conclusion
Iopromide-d3 is an essential analytical tool for researchers and drug development

professionals working with its non-labeled counterpart, Iopromide. Its use as an internal

standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate

quantitative data, which is fundamental for regulatory submissions and a thorough

understanding of the compound's behavior in biological and environmental systems. The

representative methodologies provided in this guide offer a solid foundation for the

development of specific and validated analytical methods.

To cite this document: BenchChem. [What is Iopromide-d3 and its chemical structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564850#what-is-iopromide-d3-and-its-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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